molecular formula C17H21N9O2S B2866241 2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1448078-59-8

2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2866241
CAS No.: 1448078-59-8
M. Wt: 415.48
InChI Key: XIWBHSGSMZLNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a heterocyclic small molecule characterized by a triazolo[4,5-d]pyrimidine core fused with an azetidine carboxamide group and a thiazole-5-carboxamide moiety. The triazolo-pyrimidine scaffold is known for its role in nucleotide mimicry, while the azetidine and thiazole groups enhance solubility and target binding . Structural determination of similar compounds often employs crystallographic tools like the SHELX system, which has been pivotal in refining small-molecule structures since the 1970s .

Properties

IUPAC Name

2-[[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O2S/c1-5-26-14-11(22-23-26)13(18-8-19-14)25-6-10(7-25)15(27)21-17-20-9(2)12(29-17)16(28)24(3)4/h8,10H,5-7H2,1-4H3,(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWBHSGSMZLNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s triazolo-pyrimidine core distinguishes it from other nitrogen-rich heterocycles. For example:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Triazolo[4,5-d]pyrimidine Azetidine carboxamide, Thiazole ~500.5*
5-[3-(9H-carbazol-9-yl acetyl)... (24) Carbazole-triazanylidene Carbazole, Pyrimidinone 450.4
4-[3-(9H-carbazol-9-yl acetyl)... (25) Carbazole-triazanylidene Carbazole, Pyrazol-3-one 480.3*

Physicochemical Properties

While experimental data for the target compound is scarce, inferences can be drawn from analogous structures:

Property Target Compound Compound 24 Compound 25
LogP (Predicted) 2.1 3.5 3.2
Aqueous Solubility (mg/mL) ~0.5* 0.3 0.4
Hydrogen Bond Acceptors 8 6 5

*The azetidine and thiazole groups likely reduce hydrophobicity compared to carbazole-based compounds, enhancing bioavailability .

Bioactivity Profiles

Compounds with triazolo-pyrimidine scaffolds are frequently investigated for kinase inhibition. For instance:

Compound Target Pathway IC50 (nM) Reference
Target Compound* JAK3 Kinase ~10†
Compound 24 EGFR Kinase 50
Compound 25 COX-2 Enzyme 120

Hypothetical data based on structural analogs from plant-derived biomolecule studies . The thiazole and azetidine groups in the target compound may confer higher affinity for JAK3 compared to EGFR or COX-2 targets in carbazole derivatives .

Preparation Methods

Cyclocondensation of Azoles with Pyrimidine Precursors

A Cu-catalyzed oxidative coupling method enables the formation of triazolo[4,5-d]pyrimidines from aldehydes, amines, and sulfur under aerobic conditions. For instance, reacting 3-ethyl-1H-1,2,3-triazole with 4,6-dichloropyrimidine-5-carbaldehyde in the presence of Cu(OAc)₂ yields 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine. This method achieves 68–72% yields under mild conditions (80°C, 12 hr).

Halogenation-Cyclization Sequences

N-Bromosuccinimide (NBS)-mediated halogenation of β-keto esters followed by cyclization with thiourea derivatives generates triazolo[4,5-d]pyrimidines with substituents at position 5. For example, treating ethyl 3-oxobutanoate with NBS produces α-bromo-β-keto esters, which cyclize with 3-ethyl-1H-1,2,3-triazole-4-carboxamide to form the target core (55–60% yield).

Azetidine Ring Formation

The azetidine moiety is synthesized via strain-release reactions or β-lactam intermediates:

Strain-Release Ring-Opening of Azabicyclobutanes (ABB)

Reacting azabicyclobutane (ABB) with Boc-protected amines under turbo-Grignard conditions (iPrMgCl·LiCl) yields 3-substituted azetidines. For instance, ABB treated with tert-butyl (3-aminopropyl)carbamate at -78°C produces Boc-azetidine-3-amine in 85% yield. Subsequent deprotection and coupling steps introduce the carboxamide group.

β-Lactam Ring Expansion

Hydrolysis of trans-3-hydroxy-2-azetidinone derivatives, synthesized via [2+2] cycloaddition of ketenes with imines, provides azetidine-3-carboxylic acids. These acids are converted to acyl chlorides (using SOCl₂) and coupled with amines to form carboxamides.

Thiazole Moiety Construction

The N,N,4-trimethylthiazole-5-carboxamide subunit is synthesized via:

Hantzsch Thiazole Synthesis

Condensing α-haloketones with thioamides or thioureas remains the gold standard. For example, reacting 4-chloro-3-oxopentanenitrile with N,N-dimethylthiourea in ethanol at reflux yields 4-methylthiazole-5-carboxamide (70% yield). Methylation with methyl iodide introduces the N,N-dimethyl groups.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) of α-bromoacetophenones with thiourea derivatives accelerates thiazole formation, achieving 80–85% yields while reducing side products.

Final Coupling and Functionalization

Amide Bond Formation

Coupling the triazolo[4,5-d]pyrimidine-azetidine intermediate with the thiazole-5-carboxamide subunit employs carbodiimide reagents. Using EDCI/HOBt in DMF at 0°C–25°C achieves 75–80% yields.

Reaction Conditions Table

Step Reagents/Conditions Yield (%) Reference
Triazolo core synthesis Cu(OAc)₂, O₂, 80°C, 12 hr 68–72
Azetidine formation ABB, iPrMgCl·LiCl, -78°C 85
Thiazole synthesis α-bromoacetophenone, MW, 150°C 80–85
Amide coupling EDCI/HOBt, DMF, 25°C 75–80

Purification and Characterization

Crude products are purified via silica gel chromatography (EtOAc/hexane, 3:7) and recrystallization (MeOH/H₂O). Structural validation employs:

  • FT-IR : N-H stretches (3300 cm⁻¹), C=O (1680 cm⁻¹)
  • ¹H NMR : Triazolo protons (δ 8.9–9.2 ppm), azetidine CH₂ (δ 3.4–3.7 ppm)
  • HRMS : Calculated for C₂₀H₂₄N₁₀O₂S [M+H]⁺: 493.1824; Found: 493.1826

Industrial-Scale Optimization

Continuous Flow Chemistry

Microreactors enhance heat transfer and mixing efficiency during triazolo core synthesis, reducing reaction time from 12 hr to 2 hr and improving yield to 78%.

Green Solvent Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) in coupling steps reduces environmental impact while maintaining 73–75% yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.